molecular formula C18H22N2O4 B3719329 (2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-(4-nitrophenyl)iminocyclohexan-1-one

(2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-(4-nitrophenyl)iminocyclohexan-1-one

Cat. No.: B3719329
M. Wt: 330.4 g/mol
InChI Key: UCQGYBFKRJIGPB-IMZCYIMHSA-N
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Description

(2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-(4-nitrophenyl)iminocyclohexan-1-one is a complex organic compound characterized by its unique structure, which includes a hydroxybutylidene group, a dimethyl group, and a nitrophenyl group attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-(4-nitrophenyl)iminocyclohexan-1-one typically involves a multi-step process:

    Formation of the Cyclohexanone Ring: The initial step involves the formation of the cyclohexanone ring through a cyclization reaction.

    Introduction of the Hydroxybutylidene Group: The hydroxybutylidene group is introduced via an aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base.

    Attachment of the Dimethyl Group: The dimethyl group is added through a methylation reaction, often using methyl iodide and a strong base.

    Incorporation of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, typically involving the reaction of a phenyl group with nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-(4-nitrophenyl)iminocyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or sulfonic acids.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

(2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-(4-nitrophenyl)iminocyclohexan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-(4-nitrophenyl)iminocyclohexan-1-one involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-(4-aminophenyl)iminocyclohexan-1-one: Similar structure but with an amino group instead of a nitro group.

    (2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-(4-methylphenyl)iminocyclohexan-1-one: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in (2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-(4-nitrophenyl)iminocyclohexan-1-one imparts unique chemical and biological properties, distinguishing it from similar compounds. This group can participate in specific reactions and interactions that other substituents may not, making this compound particularly valuable in certain applications.

Properties

IUPAC Name

(2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-(4-nitrophenyl)iminocyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-4-5-15(21)17-14(10-18(2,3)11-16(17)22)19-12-6-8-13(9-7-12)20(23)24/h6-9,21H,4-5,10-11H2,1-3H3/b17-15+,19-14?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQGYBFKRJIGPB-IMZCYIMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C1C(=NC2=CC=C(C=C2)[N+](=O)[O-])CC(CC1=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\1/C(=NC2=CC=C(C=C2)[N+](=O)[O-])CC(CC1=O)(C)C)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-(4-nitrophenyl)iminocyclohexan-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-(4-nitrophenyl)iminocyclohexan-1-one
Reactant of Route 3
(2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-(4-nitrophenyl)iminocyclohexan-1-one
Reactant of Route 4
(2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-(4-nitrophenyl)iminocyclohexan-1-one
Reactant of Route 5
(2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-(4-nitrophenyl)iminocyclohexan-1-one
Reactant of Route 6
(2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-(4-nitrophenyl)iminocyclohexan-1-one

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